3,5,7-Trihydroxychroman-4-one
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Overview
Description
3,5,7-Trihydroxychroman-4-one is a flavonoid compound known for its significant biological activities. It belongs to the class of oxygen-containing heterocycles and is structurally characterized by a chroman-4-one core with three hydroxyl groups at positions 3, 5, and 7. This compound is found in various natural sources and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxychroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,5,7-Trihydroxychroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant properties and its role in cellular protection.
Industry: It is used in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxychroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Signal Transduction: Modulating signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Kaempferol: Another flavonoid with similar hydroxylation patterns but different biological activities.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory properties.
Taxifolin: A dihydroflavonol with significant pharmacological activities.
Uniqueness: 3,5,7-Trihydroxychroman-4-one is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
139503-88-1 |
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Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-2,6,10-12H,3H2 |
InChI Key |
BILGYFCIODXDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)O |
Origin of Product |
United States |
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